N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
Description
N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine is a secondary amine featuring a pyrazole core substituted with methyl groups at the 1- and 3-positions, connected via a methylene bridge to a cyclopropanamine moiety. The molecular formula is C₉H₁₆N₃, with a molecular weight of 166.24 g/mol. The compound’s structure combines the aromatic heterocyclic nature of pyrazole with the rigid, three-membered cyclopropane ring, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-8(6-12(2)11-7)5-10-9-3-4-9/h6,9-10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQKTGXMGZPRBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC2CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170202-73-9 | |
| Record name | N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine involves several steps. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole with cyclopropanamine under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research includes its potential use in developing new pharmaceuticals due to its unique structural properties.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . Molecular simulations have shown that it fits well into the active sites of certain enzymes, characterized by lower binding free energy .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The ethyl group in the 1-position () increases molecular weight and lipophilicity compared to the target compound’s methyl group. Aromatic substituents (e.g., phenyl in ) significantly elevate molecular weight and may enhance π-π stacking interactions in biological systems.
Synthetic Yields :
- The pyridinyl analog () was synthesized with a low yield (17.9%), highlighting challenges in introducing bulky substituents during coupling reactions .
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine is a heterocyclic compound with potential biological activities. Its unique structure, featuring a cyclopropanamine moiety linked to a pyrazole ring, suggests various mechanisms of action that could be explored for therapeutic applications. This article delves into the biological activities associated with this compound, including its biochemical interactions, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine is C₉H₁₅N₃, with a molecular weight of 165.24 g/mol. The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₅N₃ |
| Molecular Weight | 165.24 g/mol |
| CAS Number | 1170202-73-9 |
| IUPAC Name | N-[(1,3-dimethylpyrazol-4-yl)methyl]cyclopropanamine |
The biological activity of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, potentially affecting metabolic pathways.
- Signal Transduction Modulation : The compound may interfere with signal transduction cascades, impacting cellular responses.
- Receptor Interaction : It could act as a ligand for specific receptors, influencing physiological processes.
Antiproliferative Activity
Recent studies indicate that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine have shown submicromolar activity against pancreatic cancer cells (MIA PaCa-2), suggesting potential for cancer therapy through modulation of mTORC1 activity and autophagy pathways .
Autophagy Modulation
Research has identified that certain pyrazole derivatives can modulate autophagy by disrupting mTORC1 reactivation and altering the clearance of autophagic markers like LC3-II. This suggests that N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine might also impact autophagy-related processes, which are crucial in cancer biology .
Anti-inflammatory Properties
Pyrazole compounds have been recognized for their anti-inflammatory effects. The presence of the pyrazole ring in N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine may confer similar properties, potentially making it useful in treating inflammatory conditions .
Case Studies and Research Findings
A review of recent literature highlights the diverse biological activities associated with pyrazole derivatives:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine, and how can purity be optimized?
- Methodology : The compound can be synthesized via reductive amination between 1,3-dimethyl-1H-pyrazole-4-carbaldehyde and cyclopropanamine, using sodium cyanoborohydride in methanol under inert conditions. Purity optimization requires iterative column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (3:1 v/v). Confirm purity (>98%) via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and NMR (e.g., absence of aldehyde proton at ~10 ppm). (referencing Enamine Ltd’s synthetic catalog structure for analogous amines).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Identify the cyclopropane ring protons (δ 0.5–1.5 ppm as multiplet) and pyrazole methyl groups (δ 2.1–2.4 ppm as singlets).
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 192.1497 (C₁₀H₁₆N₃).
- IR : Amine N–H stretch (~3350 cm⁻¹) and pyrazole C=N stretch (~1600 cm⁻¹).
Cross-validate with computational predictions (e.g., Gaussian DFT for NMR shifts).
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine against target receptors?
- Methodology :
- Perform molecular docking (AutoDock Vina) using X-ray structures of receptors (e.g., serotonin 5-HT₃ or NMDA receptors from the PDB).
- Prioritize binding poses with cyclopropane-amine forming hydrogen bonds to Asp/Glu residues.
- Validate with MD simulations (GROMACS, 100 ns) to assess stability of ligand-receptor complexes.
- Correlate docking scores (ΔG < -8 kcal/mol) with in vitro IC₅₀ data.
Q. What strategies resolve contradictions in reported synthetic yields for cyclopropane-containing amines like this compound?
- Methodology :
- Variable Control : Assess reaction sensitivity to moisture (use molecular sieves), temperature (optimize 25–40°C), and stoichiometry (1.2:1 aldehyde:amine ratio).
- Byproduct Analysis : Use LC-MS to identify imine intermediates or over-alkylation products.
- Catalyst Screening : Compare NaBH₃CN vs. BH₃·THF for regioselectivity.
- Reference Enamine Ltd’s protocols for cyclopropane amine analogs to identify common pitfalls.
Q. How should structure-activity relationship (SAR) studies be designed to explore modifications in the pyrazole and cyclopropane moieties?
- Methodology :
- Pyrazole Modifications : Introduce halogens (Cl, F) at C5 to test electronic effects on receptor binding.
- Cyclopropane Expansion : Replace cyclopropane with bicyclo[1.1.1]pentane to evaluate steric effects.
- Biological Assays : Use radioligand displacement assays (e.g., 5-HT₃ in CHO cells) and measure logP (shake-flask method) to correlate hydrophobicity with activity.
- Statistical Validation : Apply replicated analysis (as in Mendelian randomization studies) to confirm SAR trends.
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

